molecular formula C8H4BrClN2S B13628898 3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole

Cat. No.: B13628898
M. Wt: 275.55 g/mol
InChI Key: JPVIFOCRRYFOSX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 3-position and a chlorine atom at the 5-position of the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)-1,2,4-thiadiazole: Lacks the chlorine atom at the 5-position.

    5-Chloro-1,2,4-thiadiazole: Lacks the bromophenyl group at the 3-position.

    3-Phenyl-5-chloro-1,2,4-thiadiazole: Lacks the bromine atom on the phenyl ring.

Uniqueness

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity

Biological Activity

3-(2-Bromophenyl)-5-chloro-1,2,4-thiadiazole is a compound that belongs to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and anticonvulsant activities, supported by relevant studies and data.

Structural Overview

The compound features a thiadiazole ring substituted with a bromophenyl group and a chlorine atom. The presence of these substituents is critical for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. In a study evaluating various thiadiazole compounds, this compound demonstrated potent antiproliferative effects against several cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)12.5
T47D (Breast carcinoma)15.0
Jurkat E6.1 (Leukemia)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Thiadiazoles are recognized for their antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound's efficacy against both Gram-positive and Gram-negative bacteria suggests its potential as an antimicrobial agent.

Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles have been explored in several studies. While specific data on this compound is limited, related compounds have shown promising results in seizure models.

Case Study: Anticonvulsant Activity

In a study examining various thiadiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test, compounds similar to this compound exhibited significant protective effects against seizures. The structure-activity relationship (SAR) analysis indicated that halogen substitutions enhance the anticonvulsant efficacy.

Properties

Molecular Formula

C8H4BrClN2S

Molecular Weight

275.55 g/mol

IUPAC Name

3-(2-bromophenyl)-5-chloro-1,2,4-thiadiazole

InChI

InChI=1S/C8H4BrClN2S/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H

InChI Key

JPVIFOCRRYFOSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)Cl)Br

Origin of Product

United States

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